5-(3-Pyridyl)-1,3-oxazole

Neuroscience Allosteric Modulation Psychiatric Disorders

Medicinal chemists developing M4 muscarinic PAMs or CYP17 inhibitors face regioisomer-dependent potency loss when substituting the 3-pyridyl oxazole core. 5-(3-Pyridyl)-1,3-oxazole is the validated minimal pharmacophore ensuring target engagement at neurological and oncology targets. • Patent-claimed scaffold for M4 PAMs (schizophrenia, Alzheimer's) and non-steroidal CYP17 inhibitors (prostate cancer). • 3-Pyridyl substitution is critical for G-quadruplex DNA binding; 2- and 4-pyridyl isomers exhibit distinct, inferior binding modes. • 95% purity; available in 250 mg to 10 g quantities with global shipping.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 70380-74-4
Cat. No. B1581039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Pyridyl)-1,3-oxazole
CAS70380-74-4
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CO2
InChIInChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H
InChIKeyOSPHPLUEQZNLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Pyridyl)-1,3-oxazole: Chemical Identity and Research Scaffold


5-(3-Pyridyl)-1,3-oxazole (CAS: 70380-74-4) is a heteroaromatic building block composed of a 1,3-oxazole ring directly linked at its 5-position to a 3-pyridyl moiety, with molecular formula C₈H₆N₂O and molecular weight 146.15 g/mol . It serves as an unsubstituted core scaffold from which numerous bioactive analogs are derived, including substituted 3-pyridyl oxazoles [1] and macrocyclic pyridyl polyoxazoles [2]. The compound's procurement value is rooted in its role as the minimal pharmacophoric unit enabling strategic diversification into patent-protected chemical space for drug discovery programs targeting neurological disorders and oncology [1][2].

Isomeric Substitution and Binding Selectivity


Generic substitution of 5-(3-pyridyl)-1,3-oxazole with its 2-pyridyl or 4-pyridyl isomers, or with heterocyclic bioisosteres such as isoxazole or thiazole, is not pharmacologically equivalent due to discrete, quantifiable effects on target engagement. The 3-pyridyl substitution pattern on the oxazole ring is a critical determinant of binding affinity and functional selectivity at specific biological targets [1]. Comparative studies demonstrate that the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) directly modulates the molecule's ability to interact with G-quadruplex DNA structures, with the 3-pyridyl isomer exhibiting a distinct binding mode and resulting biological activity compared to its 2- and 4-pyridyl counterparts [2]. Furthermore, the replacement of the central oxazole ring with a thiazole in macrocyclic polyheteroaryl constructs can lead to a 4-fold increase in cytotoxic activity against certain cell lines, underscoring that even a single heteroatom substitution (O → S) within the five-membered ring dramatically alters biological outcomes [2].

Head-to-Head Performance Data vs. Analogs


M4 Muscarinic Receptor Allosteric Modulation

5-(3-Pyridyl)-1,3-oxazole is the foundational core for a series of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) [1]. The unsubstituted core establishes the essential 3-pyridyl-oxazole connectivity required for M4 PAM activity, a requirement not met by its 2- or 4-pyridyl isomers [1]. The patent literature explicitly claims the 5-(pyridine-3-yl)oxazole structure as the necessary framework for achieving this allosteric modulation, differentiating it from other pyridyl-oxazole regioisomers [1].

Neuroscience Allosteric Modulation Psychiatric Disorders M4 mAChR

CYP17 Lyase Inhibition vs. Steroidal Inhibitors

Substituted 3-pyridyl oxazoles, for which 5-(3-Pyridyl)-1,3-oxazole is the core structure, are claimed as inhibitors of the enzyme C17,20-lyase (CYP17) [1]. While the specific IC₅₀ of the unsubstituted core is not reported, the class is positioned as an alternative scaffold to the clinically used CYP17 inhibitor abiraterone (IC₅₀ ≈ 1.3 μM) and the non-selective inhibitor ketoconazole (IC₅₀ ≈ 0.52 μM) [2]. The 3-pyridyl oxazole scaffold provides a distinct structural template for developing CYP17 inhibitors, with potential for a different selectivity profile against related P450 enzymes compared to steroidal inhibitors like abiraterone [1].

Oncology Prostate Cancer CYP17 Inhibition Hormone Biosynthesis

Platelet Aggregation Inhibition: Oxazole vs. Oxadiazole

The 3-pyridyl-oxazole core structure, when optimized, demonstrates antiplatelet aggregation activity [1]. A direct bioisosteric comparison study showed that the oxazole-containing compound 5-phenyl-3-(3-pyridyl)isoxazole exhibited significantly higher anti-aggregatory activity than its 1,2,4-oxadiazole analog, 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole [2]. This indicates that the specific electronic and conformational properties of the oxazole ring, relative to the oxadiazole, confer superior activity in this assay. While the data is for a substituted derivative, it highlights the critical role of the oxazole heterocycle for this therapeutic target and demonstrates that simple heterocyclic replacement results in a quantifiable loss of activity [2].

Cardiovascular Antiplatelet Thrombosis Bioisosterism

Optimal Research and Industrial Application Scenarios


M4 PAM Lead Generation for Neurological Disorders

Procure 5-(3-Pyridyl)-1,3-oxazole for use as the foundational core scaffold in synthesizing and optimizing positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. This application is supported by patent literature claiming the 5-(pyridin-3-yl)oxazole structure for this specific biological activity, distinguishing it from other regioisomers [1]. The core provides a validated starting point for medicinal chemistry campaigns targeting neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease [1].

Non-Steroidal CYP17 Inhibitor Development for Prostate Cancer

Utilize 5-(3-Pyridyl)-1,3-oxazole as a key intermediate for synthesizing novel, non-steroidal inhibitors of CYP17 (17α-hydroxylase-C17,20-lyase). The 3-pyridyl oxazole scaffold is a claimed core structure for inhibitors of this enzyme, which is a validated target for prostate cancer therapy [2]. This scaffold offers a structural alternative to steroid-based inhibitors like abiraterone, potentially providing a different selectivity and side-effect profile [2].

G-Quadruplex Targeting in Cancer Chemical Biology

Incorporate 5-(3-Pyridyl)-1,3-oxazole as a monomeric unit in the synthesis of oligomeric pyridyl-oxazole ligands designed to selectively bind and stabilize G-quadruplex structures in DNA and RNA [3]. Research indicates that the 3-pyridyl substitution pattern is critical for these interactions, with the 3-pyridyl isomer exhibiting a distinct binding mode compared to its 2- and 4-pyridyl analogs [3]. This makes the compound a crucial building block for constructing molecular probes to investigate the role of G-quadruplexes in cancer biology and for developing novel anticancer agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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